(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((1S,Z)-3-(2-((1R,7aR,E)-7a-methyl-1-((R)-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
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Overview
Description
The compound “(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((1S,Z)-3-(2-((1R,7aR,E)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid” is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of hydroxyl groups, and the attachment of the complex side chain. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the side chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the double bonds may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((1S,Z)-3-(2-((1R,7aR,E)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((1S,Z)-3-(2-((1R,7aR,E)-7a-methyl-1-(®-6-methylheptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C33H52O7 |
---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26?,27+,28+,29-,30+,32-,33-/m1/s1 |
InChI Key |
HSMHKPFJPOTDCW-DNJUKVFTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
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